Triethyl-3-Methyl-4-phosphonocrotonat

Übersicht

Beschreibung

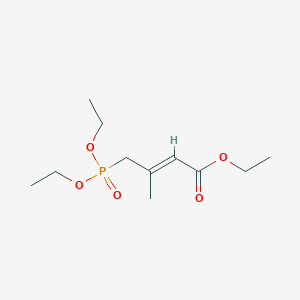

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Triethyl-4-phosphonocrotonat dient als Reaktant für Iminodipropionsäure, die als Abgangsgruppe während der DNA-Polymerisation durch HIV-1-Reversetranskriptase wirkt .

- Triethyl-4-phosphonocrotonat wurde bei der Synthese von oral bioverfügbaren GPR40-Agonisten verwendet .

- Triethyl-4-phosphonocrotonat wurde bei der stereoselektiven Herstellung eines C1-C19-Fragments des Makrolid-Antibiotikums Aplyronin A unter Verwendung diastereoselektiver Nozaki-Hiyama-Kishi-Kupplungsreaktionen eingesetzt .

Hemmung der DNA-Polymerisation durch HIV-1-Reversetranskriptase

Synthese von oral bioverfügbaren GPR40-Agonisten

Herstellung von mGlu4R-Agonisten

Fluoroketon-Inhibitoren der Gruppe VIA Calcium-unabhängiger Phospholipase A2

Wirkmechanismus

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . It acts on the biochemical pathways that regulate insect growth and development.

Mode of Action

This interaction results in changes that affect the normal growth and development of insects .

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate affects the biochemical pathways involved in insect growth and development . It is also used in the synthesis of retinoic acids , which are involved in cell growth and differentiation in vertebrates.

Pharmacokinetics

It is known to be soluble in chloroform , which suggests that it may be absorbed and distributed in organisms that come into contact with it

Result of Action

The primary result of the action of Triethyl 3-Methyl-4-phosphonocrotonate is the disruption of normal insect growth and development . This makes it a potent insect growth regulator. In addition, its use in the synthesis of retinoic acids suggests that it may have effects on cell growth and differentiation .

Action Environment

The action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate can be influenced by various environmental factors. For instance, its solubility in chloroform suggests that its action may be affected by the presence of organic solvents in the environment

Eigenschaften

IUPAC Name |

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKGPUSERILONW-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of triethyl 3-methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?

A: Triethyl 3-methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with trans-ionylidineacetaldehyde-1-3H. This reaction forms the carbon backbone of the retinoid structure, specifically the ethyl ester of trans-retinoic-11-3H acid []. Subsequent saponification of this ester yields the desired trans-retinoic-11-3H acid.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)